molecular formula C15H20N4O2 B7054662 6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B7054662
M. Wt: 288.34 g/mol
InChI Key: PUWKBKNYUXIQFI-UHFFFAOYSA-N
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Description

6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with an ethoxypropanoyl group and a pyridine ring with a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-[4-(3-ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-21-10-5-15(20)19-8-6-18(7-9-19)14-4-3-13(11-16)12-17-14/h3-4,12H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWKBKNYUXIQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 3-ethoxypropanoic acid under acidic conditions to form 4-(3-ethoxypropanoyl)piperazine.

  • Coupling with Pyridine Derivative: : The next step involves the coupling of the piperazine intermediate with a pyridine derivative. This is often done using a nucleophilic substitution reaction where the piperazine derivative reacts with 3-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxypropanoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

  • Biological Studies: : The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

  • Chemical Biology: : Researchers use it to probe biological pathways and mechanisms, particularly those involving piperazine and pyridine derivatives.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropanoyl group and the piperazine ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile: Similar structure but with a phenyl group instead of an ethoxypropanoyl group.

    6-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile: Contains a methyl group on the piperazine ring.

    6-(4-Benzylpiperazin-1-yl)pyridine-3-carbonitrile: Features a benzyl group on the piperazine ring.

Uniqueness

6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the ethoxypropanoyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in terms of binding affinity and selectivity for biological targets.

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